molecular formula C7H21O3PSi2 B099337 Phosphonic acid, methyl-, bis(trimethylsilyl) ester CAS No. 18279-83-9

Phosphonic acid, methyl-, bis(trimethylsilyl) ester

Cat. No.: B099337
CAS No.: 18279-83-9
M. Wt: 240.38 g/mol
InChI Key: KFHCUPQNEZPPQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is an organophosphorus compound with the molecular formula C7H21O3PSi2. It is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.

Scientific Research Applications

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is used in various scientific research applications, including:

Preparation Methods

Phosphonic acid, methyl-, bis(trimethylsilyl) ester can be synthesized through the silylation of methylphosphonic acid. The reaction typically involves the use of trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction conditions often include anhydrous solvents and inert atmosphere to prevent hydrolysis .

Chemical Reactions Analysis

Phosphonic acid, methyl-, bis(trimethylsilyl) ester undergoes several types of chemical reactions, including:

Mechanism of Action

The mechanism of action of phosphonic acid, methyl-, bis(trimethylsilyl) ester involves the cleavage of the trimethylsilyl groups under specific conditions, leading to the formation of reactive intermediates. These intermediates can then participate in various chemical reactions, including nucleophilic substitution and hydrolysis .

Comparison with Similar Compounds

Phosphonic acid, methyl-, bis(trimethylsilyl) ester is unique due to its high reactivity and stability under anhydrous conditions. Similar compounds include:

Properties

IUPAC Name

trimethyl-[methyl(trimethylsilyloxy)phosphoryl]oxysilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H21O3PSi2/c1-11(8,9-12(2,3)4)10-13(5,6)7/h1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHCUPQNEZPPQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OP(=O)(C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H21O3PSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phosphonic acid, methyl-, bis(trimethylsilyl) ester
Reactant of Route 2
Reactant of Route 2
Phosphonic acid, methyl-, bis(trimethylsilyl) ester
Reactant of Route 3
Reactant of Route 3
Phosphonic acid, methyl-, bis(trimethylsilyl) ester
Reactant of Route 4
Reactant of Route 4
Phosphonic acid, methyl-, bis(trimethylsilyl) ester
Reactant of Route 5
Reactant of Route 5
Phosphonic acid, methyl-, bis(trimethylsilyl) ester
Reactant of Route 6
Reactant of Route 6
Phosphonic acid, methyl-, bis(trimethylsilyl) ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.